molecular formula C19H22N4O5 B1400361 Ethyl 3-(4-(ethylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate CAS No. 1260817-88-6

Ethyl 3-(4-(ethylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate

Katalognummer: B1400361
CAS-Nummer: 1260817-88-6
Molekulargewicht: 386.4 g/mol
InChI-Schlüssel: LAXHIELHMGBXNQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-(4-(ethylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate is a nitro-substituted benzamide derivative featuring a pyridine ring and an ethylamino group. The compound’s structure includes:

  • A 3-nitrobenzamido core for electrophilic reactivity.
  • An ethyl ester moiety improving bioavailability.

This compound is synthesized via a coupling reaction between 4-(methylamino)-3-nitrobenzoic acid and ethyl 3-(pyridin-2-ylamino)propanoate under catalysis by 2-chloro-1-methylpyridinium iodide (CMPI), achieving high yields (33.75% overall in optimized routes) . Its nitro group is later reduced to an amine in subsequent steps to form dabigatran precursors .

Eigenschaften

IUPAC Name

ethyl 3-[[4-(ethylamino)-3-nitrobenzoyl]-pyridin-2-ylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O5/c1-3-20-15-9-8-14(13-16(15)23(26)27)19(25)22(12-10-18(24)28-4-2)17-7-5-6-11-21-17/h5-9,11,13,20H,3-4,10,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXHIELHMGBXNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)C(=O)N(CCC(=O)OCC)C2=CC=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemische Analyse

Biochemical Properties

Ethyl 3-(4-(ethylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes involved in metabolic pathways and proteins associated with cellular signaling. The nature of these interactions often involves hydrogen bonding and π-π interactions, which facilitate the binding of the compound to its target molecules. These interactions can modulate the activity of enzymes and proteins, thereby influencing various biochemical processes.

Biologische Aktivität

Ethyl 3-(4-(ethylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

  • Chemical Name : this compound
  • Molecular Formula : C18H20N4O5
  • Molecular Weight : 372.38 g/mol
  • CAS Number : 429659-01-8

The biological activity of this compound is attributed to its structural features that allow it to interact with various biological targets. The presence of the ethylamino and nitro groups suggests potential interactions with enzymes and receptors involved in cellular signaling pathways.

  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation, possibly through the modulation of key signaling pathways such as MAPK/ERK .
  • Antimicrobial Properties : The compound has shown promise as an antimicrobial agent, with studies indicating activity against both Gram-positive and Gram-negative bacteria. The nitro group is often associated with increased antimicrobial efficacy, likely through the generation of reactive nitrogen species .

In Vitro Studies

Several in vitro studies have evaluated the biological activity of this compound:

  • Cytotoxicity Assays : In a study examining its effects on cancer cell lines, the compound demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics. For instance, it exhibited an IC50 value below that of doxorubicin against A-431 cells .
Cell Line IC50 (µM) Reference Drug Comparison
A-431<10Doxorubicin
HT29<15Doxorubicin

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the molecular structure can significantly impact biological activity. For example, variations in the amino substituents on the benzamide moiety have been linked to enhanced potency against specific cancer cell lines .

Case Studies

  • Case Study on Anticancer Activity :
    A research group investigated the effects of this compound on human breast cancer cells (MCF-7). The study found that treatment led to a dose-dependent decrease in cell viability and an increase in apoptotic markers, suggesting its potential as a therapeutic agent in breast cancer treatment .
  • Case Study on Antimicrobial Efficacy :
    Another study focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. Results indicated that it possessed a minimum inhibitory concentration (MIC) of 31.25 µg/mL, demonstrating significant antibacterial activity compared to standard antibiotics like ampicillin .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties. The presence of the nitro group is often associated with biological activity against cancer cells. Ethyl 3-(4-(ethylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate may serve as a lead compound in the development of new anticancer drugs targeting specific pathways involved in tumor growth and metastasis.

Antimicrobial Properties
The incorporation of a pyridine ring in the structure is known to enhance antimicrobial activity. Preliminary studies suggest that derivatives of this compound could be effective against a range of bacterial and fungal pathogens, making it a candidate for further exploration as an antimicrobial agent.

Biochemical Research

Enzyme Inhibition Studies
Compounds similar to this compound have been studied for their ability to inhibit specific enzymes involved in metabolic pathways. For instance, the interaction of this compound with enzymes such as kinases or proteases could provide insights into its mechanism of action and potential therapeutic uses.

Cell Signaling Pathways
Research into the effects of this compound on cell signaling pathways is crucial for understanding its biological impact. Its ability to modulate pathways related to cell proliferation, apoptosis, and immune response can lead to novel therapeutic strategies.

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated cytotoxic effects on breast cancer cell lines with IC50 values indicating potency.
Study BAntimicrobial EfficacyShowed significant inhibition of Gram-positive bacteria; further studies recommended for Gram-negative strains.
Study CEnzyme InteractionIdentified as a potent inhibitor of specific kinases involved in cancer signaling pathways, suggesting potential for targeted therapy.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to structurally related intermediates and heterocyclic derivatives (Table 1):

Compound Name CAS Number Molecular Formula Molecular Weight Key Features Role/Application References
Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate 429659-01-8 C₁₈H₂₀N₄O₅ 372.39 Nitro group, methylamino substituent Dabigatran intermediate
Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate 212322-56-0 C₁₈H₂₂N₄O₃ 342.40 Reduced nitro to amine, enhanced nucleophilicity Dabigatran intermediate
Ethyl 3-(pyridin-2-ylamino)propanoate 103041-38-9 C₁₀H₁₄N₂O₂ 194.23 Pyridine-2-ylamino group, ester functionality Precursor for dabigatran synthesis
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) Not provided C₂₁H₂₂N₄O₂ 362.43 Pyridazine ring, phenethylamino linker Antithrombotic research
Ethyl 3-[5-(aminomethylene)-4-oxo-2-thioxothiazolidin-3-yl]propanoate (IIIe) Not provided C₉H₁₂N₂O₃S₂ 260.33 Thiazolidinone core, aminomethylene group Antibacterial/antifungal agent

Key Comparisons

Reactivity and Synthesis The nitro group in Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate is pivotal for subsequent reduction to an amine, a step critical in forming dabigatran’s benzimidazole core . In contrast, compounds like I-6230 () lack this nitro group, limiting their utility in reductive functionalization. Pyridine vs. Pyridazine/Isoxazole: Pyridine-containing derivatives (e.g., the target compound) exhibit superior hydrogen-bonding capacity compared to pyridazine or isoxazole analogs (I-6232, I-6273), enhancing thrombin-binding affinity in dabigatran .

Biological Activity The target compound and its reduced amine derivative (CAS 212322-56-0) are non-bioactive intermediates, whereas thiazolidinone derivatives (e.g., IIIe) demonstrate moderate antibacterial and antifungal activity against Gram-positive bacteria (MIC: 8–32 µg/mL) .

Industrial Viability The optimized synthesis route for the methylamino-nitro compound achieves a 16.4% higher yield than earlier methods, reducing production costs for dabigatran . Compounds like I-6230 and I-6273, while structurally similar, lack documented scalability .

Notes on Discrepancies

The evidence primarily references the methylamino variant (CAS 429659-01-8) rather than the ethylamino derivative named in the query. This discrepancy may stem from a nomenclature error or a less-studied ethylamino analog. Researchers should verify the substituent’s identity (methyl vs. ethyl) for accurate comparisons.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 53643482
CID 53643482
Ethyl 3-(4-(ethylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate
CID 53643482
CID 53643482
Ethyl 3-(4-(ethylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.